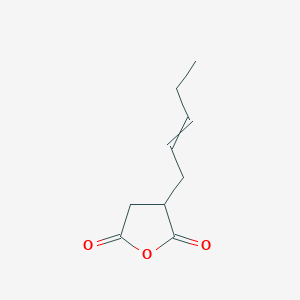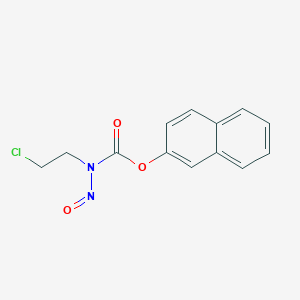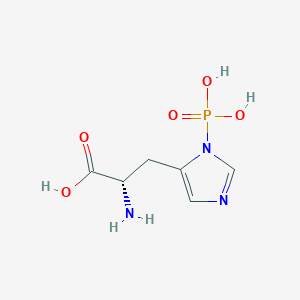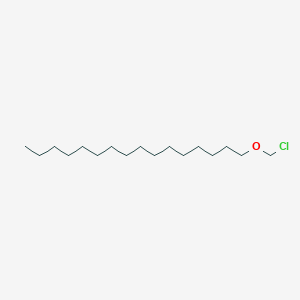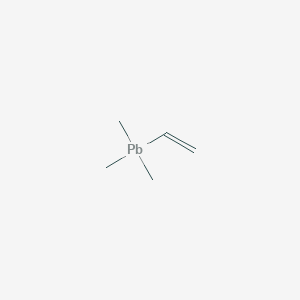![molecular formula C8H4Cl4S B14728747 Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- CAS No. 13169-42-1](/img/structure/B14728747.png)
Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. The compound is characterized by the presence of four chlorine atoms at the 1 and 3 positions, making it a tetrachlorinated derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Stille coupling reaction using 1,1’-diaryl-3,3’-distannyl-4,4’-BBT or 1,1’,3,3’-tetrastannyl-4,4’-BBT with an aryl halide has been reported as an effective method . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of chlorine atoms and the thiophene ring structure.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield partially or fully dechlorinated products .
Wissenschaftliche Forschungsanwendungen
Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- has several scientific research applications:
Organic Electronics: The compound is used as a building block for organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Materials Science: The compound is utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Wirkmechanismus
The mechanism of action of Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, influencing the electronic properties of the molecules it interacts with. This can lead to changes in the activity of enzymes or receptors, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simpler analog without the fused benzene ring and chlorine atoms.
Benzo[b]thiophene: Similar structure but with different substitution patterns.
Benzo[c]thiophene, 1,1-dioxide: An oxidized derivative with different electronic properties.
Uniqueness
Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- is unique due to its tetrachlorinated structure, which imparts distinct chemical reactivity and electronic properties. This makes it particularly valuable in applications requiring specific redox characteristics and stability .
Eigenschaften
CAS-Nummer |
13169-42-1 |
|---|---|
Molekularformel |
C8H4Cl4S |
Molekulargewicht |
274.0 g/mol |
IUPAC-Name |
1,1,3,3-tetrachloro-2-benzothiophene |
InChI |
InChI=1S/C8H4Cl4S/c9-7(10)5-3-1-2-4-6(5)8(11,12)13-7/h1-4H |
InChI-Schlüssel |
WHFXPMCWVCLWLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(SC2(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


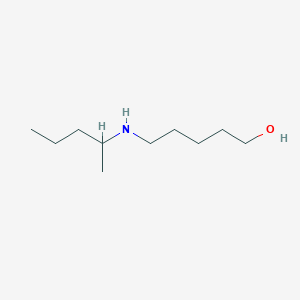
![3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14728670.png)
![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)


